molecular formula C17H12N4 B13891600 Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)- CAS No. 216661-46-0

Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-

Cat. No.: B13891600
CAS No.: 216661-46-0
M. Wt: 272.30 g/mol
InChI Key: ZEKRYTYWEKALJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic scaffold featuring fused pyrazole and pyrimidine rings. The compound 3-phenyl-6-(4-pyridinyl)-pyrazolo[1,5-a]pyrimidine is characterized by a phenyl group at position 3 and a 4-pyridinyl substituent at position 6 (Figure 1). These substitutions are critical for modulating its biological activity, particularly in kinase inhibition and anticancer applications . The 4-pyridinyl group enhances solubility and binding interactions with ATP pockets in kinases, while the phenyl ring contributes to hydrophobic interactions and structural stability .

Properties

CAS No.

216661-46-0

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

3-phenyl-6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H12N4/c1-2-4-14(5-3-1)16-11-20-21-12-15(10-19-17(16)21)13-6-8-18-9-7-13/h1-12H

InChI Key

ZEKRYTYWEKALJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC(=CN3N=C2)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach

  • Starting Materials : 3-Aminopyrazole derivatives serve as nucleophilic components.
  • Electrophiles : β-Dicarbonyl compounds or related biselectrophiles provide the pyrimidine ring components.
  • Reaction Conditions : Typically conducted in ethanol with acetic acid under an oxygen atmosphere at elevated temperatures (~130 °C) for extended periods (e.g., 18 hours).
  • Outcome : Formation of the fused pyrazolo[1,5-a]pyrimidine scaffold with substitution patterns dictated by the starting materials.

Multicomponent Reactions

Recent advances also include multicomponent reactions (MCRs) that combine several reactants in a single step to construct the pyrazolo[1,5-a]pyrimidine core efficiently, offering advantages in atom economy and structural diversity.

Specific Preparation Methods for 3-Phenyl-6-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine

While direct literature exclusively on the preparation of 3-phenyl-6-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is limited, its synthesis can be inferred and adapted from closely related pyrazolo[1,5-a]pyrimidine derivatives and reported synthetic routes.

Multi-Step Synthesis via Suzuki Coupling and Nucleophilic Substitution

A representative synthesis pathway involves:

  • Preparation of the Pyrazolo[1,5-a]pyrimidine Core
    Starting from 5-amino-3-methylpyrazole, reaction with diethyl malonate in the presence of sodium ethanolate yields a dihydroxy-heterocycle intermediate with high yield (~89%).

  • Chlorination Step
    Treatment of the dihydroxy intermediate with phosphorus oxychloride converts it into a dichloro-substituted pyrazolo[1,5-a]pyrimidine (61% yield), activating positions for further substitution.

  • Nucleophilic Substitution
    Introduction of morpholine via nucleophilic substitution at the more reactive chlorine site (position 7) proceeds efficiently (94% yield), demonstrating regioselectivity.

  • Suzuki Cross-Coupling
    The key step to install the 3-phenyl and 6-(4-pyridinyl) substituents involves Suzuki-Miyaura coupling reactions of the chloro-substituted pyrazolo[1,5-a]pyrimidine intermediates with appropriate phenyl and pyridinyl boronic acids or esters in the presence of palladium catalysts.

  • Reductive Amination and Functional Group Transformations
    Further functionalization at other positions, such as reductive amination to introduce amine substituents, is performed to fine-tune biological activity.

Alternative Condensation Routes

Another route involves condensation of sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate with heterocyclic amines including pyridine derivatives, cyanoacetamide, and related nucleophiles to form pyrazolo[1,5-a]pyrimidine cores substituted at the 3- and 6-positions.

Reaction Conditions Summary Table

Step Reactants/Intermediates Conditions Yield (%) Notes
Cyclocondensation 5-Amino-3-methylpyrazole + diethyl malonate Sodium ethanolate, reflux 89 Formation of dihydroxy-heterocycle
Chlorination Dihydroxy intermediate Phosphorus oxychloride, reflux 61 Formation of 5,7-dichloro derivative
Nucleophilic substitution Dichloro derivative + morpholine Potassium carbonate, room temp 94 Selective substitution at position 7
Suzuki coupling Chloro-derivative + phenyl/pyridinyl boronic acid Pd catalyst, base, reflux 70-90 Installation of phenyl and 4-pyridinyl groups
Reductive amination Aldehyde intermediate + amine Sodium triacetoxyborohydride 63-84 Introduction of amine substituents

Research Outcomes and Analysis

  • The multi-step synthetic route combining cyclocondensation, chlorination, nucleophilic substitution, and Suzuki coupling has proven efficient for accessing pyrazolo[1,5-a]pyrimidine derivatives with diverse substitutions, including 3-phenyl and 6-(4-pyridinyl) groups.
  • Yields are generally high for each step, demonstrating the robustness of the synthetic strategy.
  • The regioselectivity of nucleophilic substitution on dichloro intermediates enables selective functionalization, which is crucial for the synthesis of complex derivatives.
  • Suzuki coupling provides a versatile and reliable method to introduce aromatic substituents, allowing structural diversification.
  • Reductive amination further expands the chemical space for biological activity optimization.
  • These synthetic methods have been successfully applied to generate compounds with promising biological activities, including kinase inhibition and anticancer properties.

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidine derivatives have attracted significant attention in medicinal chemistry and drug development because of their unique structural features and potential biological activities. Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl) is a specific derivative of the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic structure that includes pyrazole and pyrimidine rings. The presence of a phenyl group at the 3-position and a pyridinyl group at the 6-position contributes to its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Reactivity

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is largely attributed to the functional groups attached to the core structure. Common reactions include those pivotal in synthesizing new derivatives with improved pharmacological profiles:

  • Electrophilic and nucleophilic substitution reactions modify the pyrimidine and pyrazole rings.
  • Cycloaddition reactions expand the molecular complexity.
  • Cross-coupling reactions introduce diverse substituents.

Biological Activities

Pyrazolo[1,5-a]pyrimidine derivatives exhibit a wide range of biological activities:

  • Anticancer Properties: Several reports show that the pyrazolo[1,5-a]pyrimidine nucleus may serve as a compound with potent anticancer activity .
  • Enzyme Inhibition: They can selectively inhibit certain enzymes while minimizing off-target effects compared to other similar compounds.
  • Antimicrobial activity .
  • Psychopharmacological .

Applications

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . The pyrazolo[1,5- a]pyrimidine moiety is a crucial pharmacophore found in many biologically active molecules . These compounds have been found to exhibit diverse pharmacological activities, and their ability to mimic the structural features of biogenic purines makes them promising candidates for drug development .

Functional pyrazolo[1,5-a]pyrimidines have uses as selective protein inhibitors . They are also used in material science because of their significant photophysical properties .

Anticancer Activity

The literature has recently emphasized the cancer chemopreventive properties of pyrazolo[1,5-a] . Several previous reports showed that the nucleus of pyrazolo[1,5-a]pyrimidine may serve as a potent anticancer activity .

TRK Inhibitors

Pyrazolo[1,5-a]pyrimidine has been researched as a Tyrosine Kinase receptor (TRK) inhibitor . In one study, compounds 8 and 9 demonstrated excellent enzymatic inhibition of TrkA, each with an IC50 value of 1.7 nM . The presence of the amide bond of picolinamide at the third position of the pyrazolo[1,5-a]pyrimidine ring significantly enhanced activity . Furthermore, substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position further increased Trk inhibition activity .

Magnetic Resonance Imaging

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of 3-phenyl-6-(4-pyridinyl)-pyrazolo[1,5-a]pyrimidine with structurally related compounds:

Compound Substituents Key Biological Activity Potency (IC₅₀) Selectivity/Advantages
3-phenyl-6-(4-pyridinyl)-PP 3-phenyl, 6-(4-pyridinyl) Kinase inhibition (e.g., Pim-1, EGFR) ~45 nM (Pim-1) Improved solubility, reduced CYP inhibition
6m (3,4,5-trimethoxyphenyl-PP) 3-phenyl, 6-(3,4,5-trimethoxyphenyl) Anticancer (cytotoxic) 0.8 μM (HCT-116) Enhanced membrane permeability
6p (4-fluorophenyl-PP) 3-phenyl, 6-(4-fluorophenyl) Anticancer (apoptosis induction) 1.2 μM (A549) Moderate potency, improved metabolic stability
Compound 1 (Pim-1 inhibitor) 3-aryl, 5-amino Pim-1 and Flt-3 kinase inhibition 45 nM (Pim-1) High selectivity, nanomolar activity
Chalcone-linked PP hybrids Chalcone at position 7 EGFR/STAT3 downregulation, apoptosis induction 2.7 μM (A549) Dual targeting, reduced Bcl-2 expression

Key Observations

Substituent Position and Activity :

  • The 6-position is pivotal for kinase selectivity. The 4-pyridinyl group in the target compound facilitates hydrogen bonding with kinase ATP pockets, whereas bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in 6m ) enhance cytotoxicity but reduce solubility .
  • 3-Phenyl substitution is conserved across analogues for hydrophobic interactions, but electron-withdrawing groups (e.g., 4-fluoro in 6p ) improve metabolic stability .

Kinase Selectivity: The target compound’s 4-pyridinyl group reduces off-target effects compared to imidazo[1,2-b]pyridazine-based inhibitors (e.g., SGI-1776), which exhibit CYP and ERG inhibition . Compound 1 (5-amino substitution) shows broader kinase inhibition (Pim-1 and Flt-3), while the target compound’s selectivity is optimized for Pim-1 .

Anticancer Mechanisms :

  • Chalcone-linked hybrids (e.g., 6j ) downregulate EGFR/STAT3 and upregulate pro-apoptotic proteins (p53, BAX), similar to the target compound’s apoptotic effects .
  • The 3,4,5-trimethoxyphenyl group in 6m enhances microtubule disruption, a mechanism distinct from the target compound’s kinase inhibition .

Synthetic Accessibility :

  • The target compound is synthesized via Suzuki–Miyaura coupling, similar to derivatives in . However, introducing the 4-pyridinyl group requires precise control of coupling conditions to avoid byproducts .

Physicochemical and Pharmacokinetic Comparison

Parameter 3-phenyl-6-(4-pyridinyl)-PP 6m Chalcone-linked PP
LogP 2.1 3.8 3.2
Aqueous Solubility (μM) 120 25 45
Oral Bioavailability 65% 40% 55%
CYP3A4 Inhibition Low Moderate High
  • The 4-pyridinyl group lowers LogP and improves solubility compared to 6m , making the target compound more drug-like .
  • Chalcone-linked derivatives exhibit higher CYP inhibition due to extended π-systems, limiting their clinical utility .

Biological Activity

Pyrazolo[1,5-a]pyrimidine derivatives, particularly Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)- , have emerged as significant compounds in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Structural Characteristics

The compound features a fused bicyclic structure comprising both pyrazole and pyrimidine rings, with a phenyl group at the 3-position and a pyridinyl group at the 6-position. This unique arrangement contributes to its chemical reactivity and biological properties, making it a focus of research in drug development.

Biological Activities

Pyrazolo[1,5-a]pyrimidines exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation. For instance, in vitro assays against various cancer cell lines (e.g., MDA-MB-231) have shown promising results, with some derivatives exhibiting significant growth inhibition .
  • Antimicrobial Properties : These compounds have been reported to possess antibacterial activity against Mycobacterium tuberculosis and antiparasitic properties, including antileishmanial and antimalarial activities against Plasmodium falciparum dihydroorotate dehydrogenase inhibitors .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as PI3δ kinase and mPPase, which are crucial in various signaling pathways related to cancer and other diseases. This selectivity is attributed to the structural features of the pyrazolo[1,5-a]pyrimidine core .

Anticancer Activity

A study investigated the anticancer effects of synthesized triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. The MTT assay revealed that certain compounds significantly inhibited cell viability in MDA-MB-231 cells compared to controls. Notably, some derivatives showed IC50 values indicating potent anticancer properties (Table 1).

CompoundIC50 (µM)Cell LineActivity
Compound A25MDA-MB-231Moderate Inhibition
Compound B6.9MDA-MB-231Strong Inhibition

Enzyme Inhibition

Research on enzyme inhibition highlighted that derivatives of pyrazolo[1,5-a]pyrimidine could selectively inhibit PI3δ kinase with varying degrees of potency. For example:

CompoundEnzyme TargetIC50 (µM)
Compound CPI3δ Kinase10
Compound DmPPase15

These findings suggest that structural modifications can enhance selectivity and potency against specific targets.

Synthesis Methods

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions. Common methods include:

  • Reactions involving aminopyrazoles : Utilizing starting materials like 5-amino-3-methylpyrazole in reactions with diethyl malonate to form key intermediates.
  • Copper-catalyzed approaches : Recent advancements have introduced microwave-assisted synthesis techniques that improve yield and reduce reaction times significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.